9,9-dimethyl-12-(quinolin-7-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-12-(quinolin-7-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a quinoline moiety, which is known for its wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-dimethyl-12-(quinolin-7-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves the condensation of 6-aminoquinaldine with aromatic aldehydes and cyclic β-diketones, such as 1,3-cyclohexanedione or dimedone, in a solvent like butanol . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production might also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline medium or sodium nitrite in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Various halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Leads to the formation of 12-aryl-9,10-dihydro-8H-benzo[b][4,7]phenanthrolin-11-ones.
Reduction: Produces reduced derivatives with altered functional groups.
Substitution: Results in substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with various metals
Biology
In biological research, derivatives of this compound are investigated for their potential as antimicrobial and anticancer agents. The quinoline moiety is particularly noted for its biological activity, making this compound a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for designing new therapeutic agents. Its structural features allow for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 9,9-dimethyl-12-(quinolin-7-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit specific enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 12-aryl-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-ones
- 12-aryl-9,10-dihydro-8H-benzo[b][4,7]phenanthrolin-11-ones
- 13-aryl-7,13-dihydro-12H-indeno[2,1-b][4,7]phenanthrolin-12-ones
Uniqueness
What sets 9,9-dimethyl-12-(quinolin-7-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one apart from similar compounds is its specific structural configuration, which includes a quinoline moiety and a dimethyl substitution. These features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H23N3O |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
9,9-dimethyl-12-quinolin-7-yl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C27H23N3O/c1-27(2)14-22-26(23(31)15-27)24(17-8-7-16-5-3-11-29-21(16)13-17)25-18-6-4-12-28-19(18)9-10-20(25)30-22/h3-13,24,30H,14-15H2,1-2H3 |
InChI Key |
RQNQZVPVKYCLGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC6=C(C=CC=N6)C=C5)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.